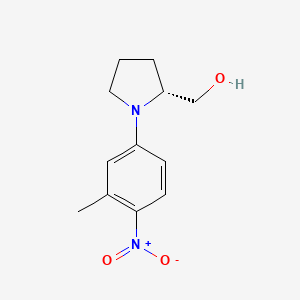![molecular formula C12H15BrClNO B6614845 N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide CAS No. 808769-15-5](/img/structure/B6614845.png)
N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide
Vue d'ensemble
Description
N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide (N-2-3-BP-DME-2-CA) is an organic compound composed of a bromophenyl ring, a dimethylethyl group, and a chloroacetamide group. It is a derivative of the parent compound N-2-chloroacetamide, which is an important intermediate in the synthesis of many pharmaceuticals. N-2-3-BP-DME-2-CA is a useful reagent for a variety of organic synthesis reactions.
Mécanisme D'action
N-2-3-BP-DME-2-CA is a useful reagent for a variety of organic synthesis reactions. It acts as a nucleophile, attacking electrophilic substrates and forming covalent bonds. This reaction is catalyzed by a tertiary amine, which facilitates the attack of the nucleophile on the electrophile.
Biochemical and Physiological Effects
N-2-3-BP-DME-2-CA has not been studied for its potential effects on biochemical and physiological processes. However, due to its structural similarity to N-2-chloroacetamide, it is likely to have similar effects. N-2-chloroacetamide has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in the amount of acetylcholine in the body, which can have a variety of effects on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-3-BP-DME-2-CA has several advantages for use in laboratory experiments. It is a relatively stable compound, making it suitable for use in long-term experiments. It is also a relatively inexpensive reagent, making it a cost-effective choice for many experiments. However, it is also a relatively toxic compound, and should be handled with care.
Orientations Futures
N-2-3-BP-DME-2-CA has the potential to be used in a variety of future scientific research applications. Further research could be conducted to explore its potential as a reagent in the synthesis of pharmaceuticals, as well as its potential effects on biochemical and physiological processes. Additionally, further research could be conducted to explore its potential uses in the synthesis of novel peptide derivatives and heterocyclic compounds. Finally, further research could be conducted to explore the potential of N-2-3-BP-DME-2-CA as a catalyst for other organic synthesis reactions.
Applications De Recherche Scientifique
N-2-3-BP-DME-2-CA has been used in a variety of scientific research applications. It has been used in the synthesis of novel peptide derivatives and as a reagent in the synthesis of various heterocyclic compounds. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antibiotics.
Propriétés
IUPAC Name |
N-[1-(3-bromophenyl)-2-methylpropan-2-yl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c1-12(2,15-11(16)8-14)7-9-4-3-5-10(13)6-9/h3-6H,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBWKEZEFCVJRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Br)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501198330 | |
| Record name | N-[2-(3-Bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501198330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide | |
CAS RN |
808769-15-5 | |
| Record name | N-[2-(3-Bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=808769-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(3-Bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501198330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


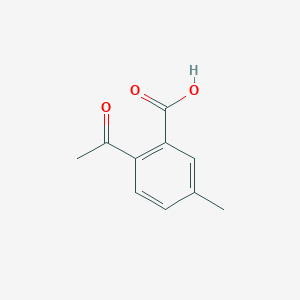

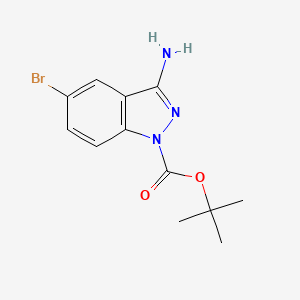

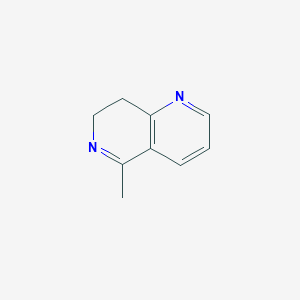


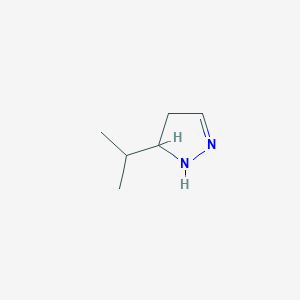
![methyl bicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6614836.png)

![4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one](/img/structure/B6614858.png)
![tert-butyl N-[(piperazin-2-yl)methyl]carbamate](/img/structure/B6614868.png)
